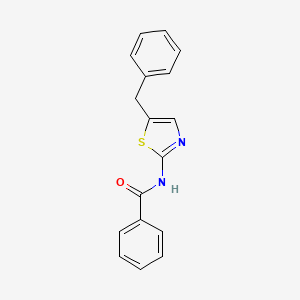![molecular formula C27H28N4O4S2 B12136695 2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12136695.png)
2-(2,6-dimethylmorpholin-4-yl)-3-{(Z)-[3-(4-methoxybenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,6-二甲基吗啉-4-基)-3-{(Z)-[3-(4-甲氧基苄基)-4-氧代-2-硫代-1,3-噻唑烷-5-亚基]甲基}-7-甲基-4H-吡啶并[1,2-a]嘧啶-4-酮是一种结构独特的复杂有机化合物,它结合了多个官能团。
准备方法
合成路线和反应条件
2-(2,6-二甲基吗啉-4-基)-3-{(Z)-[3-(4-甲氧基苄基)-4-氧代-2-硫代-1,3-噻唑烷-5-亚基]甲基}-7-甲基-4H-吡啶并[1,2-a]嘧啶-4-酮的合成涉及多个步骤,每个步骤都需要特定的试剂和条件。该过程通常从制备吡啶并[1,2-a]嘧啶-4-酮核心结构开始,然后通过一系列取代和缩合反应引入吗啉基、噻唑烷基和甲氧基苄基。反应条件通常包括使用有机溶剂、催化剂和控制温度,以确保以高纯度和高产率获得所需产物。
工业生产方法
在工业环境中,该化合物的生产可能涉及扩大实验室合成方法的规模。这将包括优化更大体积的反应条件,确保一致的质量控制,并实施有效的纯化技术。工业生产也可能涉及使用自动化系统来监控和控制合成过程,以确保安全和效率。
化学反应分析
反应类型
2-(2,6-二甲基吗啉-4-基)-3-{(Z)-[3-(4-甲氧基苄基)-4-氧代-2-硫代-1,3-噻唑烷-5-亚基]甲基}-7-甲基-4H-吡啶并[1,2-a]嘧啶-4-酮可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化以引入额外的官能团或修饰现有的官能团。
还原: 还原反应可用于改变分子中某些原子的氧化态。
取代: 该化合物可以参与取代反应,其中一个官能团被另一个官能团取代。
缩合: 缩合反应可用于在分子不同部分之间形成新的键。
常用试剂和条件
这些反应中常用的试剂包括氧化剂(例如,高锰酸钾)、还原剂(例如,硼氢化钠)和各种催化剂(例如,钯碳)。反应条件通常包括控制温度、特定 pH 值和使用有机溶剂来促进反应。
形成的主要产物
这些反应形成的主要产物取决于所用特定条件和试剂。例如,氧化反应可能产生含有额外含氧官能团的化合物,而还原反应可能导致形成原始化合物的更还原形式。
科学研究应用
2-(2,6-二甲基吗啉-4-基)-3-{(Z)-[3-(4-甲氧基苄基)-4-氧代-2-硫代-1,3-噻唑烷-5-亚基]甲基}-7-甲基-4H-吡啶并[1,2-a]嘧啶-4-酮具有广泛的科学研究应用,包括:
化学: 该化合物可用作合成更复杂分子的构建单元,以及各种化学反应中的试剂。
生物学: 它可用于与酶抑制、蛋白质结合和细胞信号通路相关的研究。
工业: 它可用于开发新型材料,例如聚合物和涂层,以及用于生产特种化学品。
作用机制
2-(2,6-二甲基吗啉-4-基)-3-{(Z)-[3-(4-甲氧基苄基)-4-氧代-2-硫代-1,3-噻唑烷-5-亚基]甲基}-7-甲基-4H-吡啶并[1,2-a]嘧啶-4-酮的作用机制涉及它与特定分子靶标(例如酶或受体)的相互作用。该化合物可能与这些靶标结合,改变它们的活性并触发细胞内的下游效应。所涉及的确切途径取决于特定的生物学环境和靶标分子的性质。
相似化合物的比较
类似化合物
- 2-(2,6-二甲基吗啉-4-基)-3-{(Z)-[3-(4-甲氧基苄基)-4-氧代-2-硫代-1,3-噻唑烷-5-亚基]甲基}-7-甲基-4H-吡啶并[1,2-a]嘧啶-4-酮
- 2-(2,6-二甲基吗啉-4-基)-3-{(Z)-[3-(4-甲氧基苄基)-4-氧代-2-硫代-1,3-噻唑烷-5-亚基]甲基}-7-甲基-4H-吡啶并[1,2-a]嘧啶-4-酮
独特性
2-(2,6-二甲基吗啉-4-基)-3-{(Z)-[3-(4-甲氧基苄基)-4-氧代-2-硫代-1,3-噻唑烷-5-亚基]甲基}-7-甲基-4H-吡啶并[1,2-a]嘧啶-4-酮的独特性在于其复杂的结构,它结合了多个官能团和杂环。这种复杂性允许广泛的化学反应性和生物活性,使其成为研究和开发的有价值的化合物。
属性
分子式 |
C27H28N4O4S2 |
|---|---|
分子量 |
536.7 g/mol |
IUPAC 名称 |
(5Z)-5-[[2-(2,6-dimethylmorpholin-4-yl)-7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-[(4-methoxyphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C27H28N4O4S2/c1-16-5-10-23-28-24(29-13-17(2)35-18(3)14-29)21(25(32)30(23)12-16)11-22-26(33)31(27(36)37-22)15-19-6-8-20(34-4)9-7-19/h5-12,17-18H,13-15H2,1-4H3/b22-11- |
InChI 键 |
JYXGYIAFLYDUJL-JJFYIABZSA-N |
手性 SMILES |
CC1CN(CC(O1)C)C2=C(C(=O)N3C=C(C=CC3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CC5=CC=C(C=C5)OC |
规范 SMILES |
CC1CN(CC(O1)C)C2=C(C(=O)N3C=C(C=CC3=N2)C)C=C4C(=O)N(C(=S)S4)CC5=CC=C(C=C5)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(6-Phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B12136626.png)
![4-(Benzo[d]furan-2-ylcarbonyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-1-(3-morpholi n-4-ylpropyl)-3-pyrrolin-2-one](/img/structure/B12136633.png)
![2-phenyl-3-[pyridin-2-yl(pyrrolidin-1-yl)methyl]-1H-indole](/img/structure/B12136638.png)



![N-[2-(4-chlorophenyl)-1-[(4-acetamidophenyl)amino]-2-oxoethyl]furan-2-carboxamide](/img/structure/B12136655.png)

![9-methyl-3-{(Z)-[4-oxo-3-(3-phenylpropyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(pyrrolidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12136663.png)
![N-[6-methyl-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]benzamide](/img/structure/B12136677.png)
![(2Z)-6-benzyl-2-[4-(heptyloxy)-3-methoxybenzylidene]-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B12136682.png)
![4-(Benzo[d]furan-2-ylcarbonyl)-1-[3-(dimethylamino)propyl]-5-(4-ethoxyphenyl)-3-hydroxy-3-pyrrolin-2-one](/img/structure/B12136690.png)

methyl}-4H-pyran-4-one](/img/structure/B12136701.png)
